

Dextromethorphan hydrobromide monohydrate chemical structure and properties

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Compound of Interest	
Compound Name:	Dextromethorphan hydrobromide monohydrate
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An In-depth Technical Guide to Dextromethorphan Hydrobromide Monohydrate

This guide provides a comprehensive technical overview of **Dextromethorphan Hydrobromide Monohydrate**, designed for researchers, scientists, and professionals in drug development. It delves into the molecule's core chemical and physical properties, analytical characterization, synthesis, and pharmacological profile, offering field-proven insights and methodologies.

Section 1: Chemical Identity and Structure

Dextromethorphan is the dextrorotatory or "(+)" enantiomer of the codeine analog, levorphanol. [1][2] While structurally related to opioids, it exhibits minimal affinity for mu-opioid receptors, which is a key differentiator in its pharmacological profile.[2][3] For pharmaceutical applications, it is commonly prepared as the hydrobromide monohydrate salt to enhance its stability and solubility.[4][5]

Nomenclature and Identification:

- Chemical Name: 3-methoxy-17-methyl-9 α ,13 α ,14 α -morphinan hydrobromide monohydrate[4][6]

- IUPAC Name: (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene;hydrate;hydrobromide[1][4]
- CAS Registry Number: 6700-34-1 (Monohydrate)[4][6][7]; 125-69-9 (Anhydrous)[6][7]
- Molecular Formula: C₁₈H₂₅NO · HBr · H₂O (or C₁₈H₂₈BrNO₂)[4][8]
- Molecular Weight: 370.32 g/mol [4][6][7]

The fundamental structure is a rigid tetracyclic morphinan skeleton. The stereochemistry is critical to its activity; its enantiomer, levomethorphan, is a potent opioid analgesic.

Caption: 2D chemical structure of the dextromethorphan free base.

Section 2: Physicochemical Properties

The physicochemical properties of the hydrobromide monohydrate salt are crucial for its formulation, dissolution, and bioavailability. It is typically a white to slightly yellow, odorless crystalline powder.[1][6] The hydrobromide salt form significantly improves the aqueous solubility and bioavailability compared to the free base.[5]

Property	Value / Description	Source(s)
Appearance	White or almost white, crystalline powder.	[1][6]
Solubility	- Water: Sparingly soluble (1.5 g/100 mL at 25°C). - Ethanol: Soluble (1 in 10). - Chloroform: Freely soluble. - Ether: Practically insoluble.	[6][7]
pH	5.2 to 6.5 (for a 1% aqueous solution).	[7]
Optical Rotation	Specific rotation of +27.6° (at 20°C).	[2]
Melting Point	124-126 °C.	[9]

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the active pharmaceutical ingredient (API).

Spectroscopic Data

- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. The spectrum for the hydrobromide monohydrate salt is available in the NIST WebBook.[9] Key absorptions include those for the aromatic C-H, aliphatic C-H, C-O ether stretching, and broad absorptions associated with the amine salt and water of hydration.
- Mass Spectrometry (MS): Fast Atom Bombardment (FAB) MS of the free base shows an intense protonated molecular ion ($M+H$)⁺ at m/z 272.[10] This corresponds to the molecular weight of the dextromethorphan free base ($C_{18}H_{25}NO$). Analysis of the fragmentation pattern can further elucidate the structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum of the hydrobromide salt can be complex due to protonation effects.[11] Analysis of the free base in a solvent like DMSO-d₆ provides a clearer spectrum. The N-methyl group (N-CH₃) typically appears as a singlet around δ 2.3 ppm.[11][12] The aromatic protons and the methoxy group protons (around δ 3.7-3.8 ppm) are also key identifying signals.

Chromatographic Purity Assay: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity and potency of dextromethorphan hydrobromide. Ion-pair reversed-phase chromatography is a highly effective technique.

Causality Behind Method Choices:

- Stationary Phase (C18): A nonpolar octadecylsilane (C18) column is used for its excellent retention of morphinan-type structures.
- Mobile Phase: A buffered aqueous-organic mixture is used. Acetonitrile or methanol provides the organic strength to elute the compound. A buffer (e.g., phosphate) maintains a consistent pH, ensuring reproducible ionization and retention.
- Ion-Pairing Agent: An ion-pairing agent like sodium docusate or sodium octanesulfonate is added to the mobile phase.[13][14] Dextromethorphan is a tertiary amine, which is protonated and positively charged at acidic pH. The anionic ion-pairing agent forms a neutral complex with the protonated dextromethorphan, increasing its retention on the nonpolar C18 column and significantly improving peak shape and resolution.
- UV Detection: The aromatic ring in dextromethorphan provides strong UV absorbance, making detection straightforward. A wavelength of 280 nm is commonly used, providing good sensitivity.[13][14]

Self-Validating Experimental Protocol: Purity by HPLC

- Preparation of Solutions:
 - Mobile Phase: Prepare a solution of acetonitrile and an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate with 5 mM sodium docusate, pH adjusted to 3.4) in a

70:30 v/v ratio.[14] Filter through a 0.45 μm membrane and degas.

- Standard Solution: Accurately weigh about 25 mg of Dextromethorphan HBr reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~0.5 mg/mL.
- Sample Solution: Prepare the sample solution identically to the standard solution using the test article.
- Chromatographic Conditions:
 - Instrument: Standard HPLC system with UV detector.
 - Column: C18 (RP-18), 250 mm x 4.6 mm, 5 μm particle size.[13][14]
 - Flow Rate: 1.0 mL/min.[13][14]
 - Column Temperature: 30-50 °C (e.g., 35°C).[13]
 - Detection Wavelength: 280 nm.[14]
 - Injection Volume: 10-20 μL .[13]
- Procedure & Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject a blank (mobile phase) to ensure no system peaks interfere.
 - Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be $\leq 2.0\%$ to validate system suitability.
 - Inject the sample solution in duplicate.
 - Calculate the percentage purity by comparing the peak area of the main peak in the sample chromatogram to the average peak area from the standard injections, correcting for the exact weights. Identify and quantify any impurities using their relative retention times and response factors if known.

Section 4: Synthesis and Purification

The synthesis of dextromethorphan is a multi-step process that requires careful control of stereochemistry. A common industrial approach involves the cyclization of octahydroisoquinoline precursors.

Synthetic Pathway Overview: A known method involves the reaction of a p-methoxyphenylacetic acid derivative with a cyclohexylethylamine derivative, followed by a Bischler-Napieralski cyclization.^[15] The resulting racemic mixture must then be resolved. A critical step is the resolution of the racemic morphinan intermediate, often using a chiral acid like D-tartaric acid, to isolate the desired dextrorotatory (+) isomer.^[16] The final step involves methylation of the nitrogen atom.

Protocol: Final Purification by Crystallization

The conversion of the dextromethorphan free base to the hydrobromide monohydrate salt is a critical purification step that yields a stable, crystalline solid.

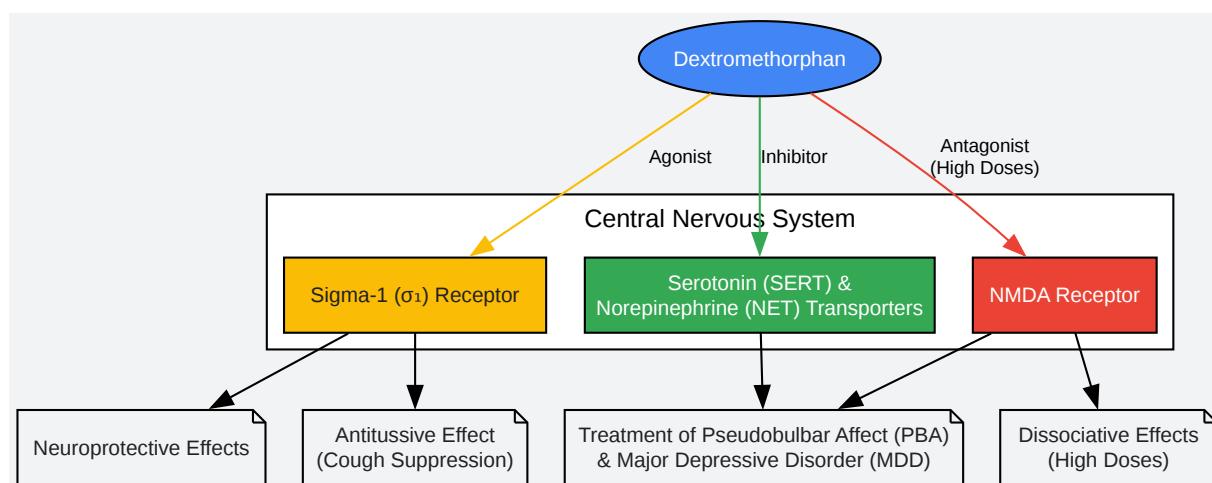
- **Dissolution:** Dissolve the crude dextromethorphan free base (oil or solid) in a suitable solvent like purified water or an alcohol-water mixture.^{[16][17]} Heating may be required to ensure complete dissolution.
- **Salt Formation:** Slowly add a stoichiometric amount of a hydrobromic acid (HBr) solution to the mixture with stirring.^[17] The pH should be monitored to ensure complete salt formation.
- **Crystallization:** Cool the solution slowly to induce crystallization. The cooling rate is critical for controlling particle size and purity. Seeding with a small crystal of pure product can facilitate this process. Some protocols may use several heating and cooling cycles to optimize crystal growth.^[17]
- **Isolation:** Isolate the resulting crystals by filtration (e.g., using a Büchner funnel).
- **Washing:** Wash the isolated crystal cake with a small amount of cold purified water or a suitable solvent to remove residual impurities.^[17]
- **Drying:** Dry the final product under vacuum at a controlled temperature (e.g., 40-45°C) to remove residual solvents and achieve the stable monohydrate form.^[17] The final product

should be a free-flowing white crystalline powder.

Section 5: Pharmacology and Mechanism of Action

Dextromethorphan's primary therapeutic effect as an antitussive is mediated by its central action on the cough center in the brainstem's medulla.^[8] Its broader neurological effects are due to a multi-target mechanism of action, distinct from classic opioids.

- Sigma-1 (σ_1) Receptor Agonism: Dextromethorphan is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum.^{[18][19]} This interaction is thought to contribute to its antitussive and neuroprotective properties.
- NMDA Receptor Antagonism: At higher, supratherapeutic doses, both dextromethorphan and its primary active metabolite, dextrorphan, act as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.^{[5][8][18][19]} This action blocks the ion channel and is responsible for the dissociative and hallucinogenic effects seen with overdose or abuse. This mechanism is also harnessed for therapeutic uses in neuropsychiatric disorders.^[3]
- Serotonin and Norepinephrine Reuptake Inhibition: It acts as a nonselective serotonin-norepinephrine reuptake inhibitor (SNRI), which may contribute to its mood-elevating effects and its efficacy in treating pseudobulbar affect.^[18]



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